molecular formula C13H12N2O4 B2599566 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 956990-21-9

1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2599566
CAS No.: 956990-21-9
M. Wt: 260.249
InChI Key: OOIIUGCRGPDDLU-UHFFFAOYSA-N
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Description

The compound “1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. This particular compound also contains carboxylic acid groups, which are organic functional groups consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it would have carboxylic acid groups attached to the ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For instance, carboxylic acids can participate in various reactions such as esterification and amide formation .


Physical And Chemical Properties Analysis

Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds . They are also polar and can participate in various chemical reactions .

Scientific Research Applications

Synthesis and Derivatives

  • Chemical Synthesis and Derivatives : The synthesis of pyrazole derivatives, including 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acids, plays a significant role in creating chemical hybridizing agents for agricultural use, particularly in wheat and barley. These derivatives are essential for developing unique compounds with potential applications in various fields, including material science and pharmacology (Beck, Lynch, & Wright, 1988).

Biological Applications

  • Antimicrobial Activities : Pyrazole derivatives have been studied for their antimicrobial properties. Research involving the synthesis and testing of pyrazole-based compounds, including those similar to 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, revealed significant antimicrobial activities. These compounds were tested against various bacterial and fungal strains, demonstrating potential as novel antimicrobial agents (Shubhangi et al., 2019).

Material Science Applications

  • Coordination Polymers and Magnetic Properties : Pyrazole-based ligands have been used to synthesize coordination polymers with multifunctional properties, including single-ion magnetic behavior and dye degradation efficiency. Such research underscores the versatility of pyrazole derivatives in creating materials with specific magnetic and environmental applications (Roy, Adhikary, Mondal, & Mondal, 2018).

Spectroscopic and Structural Studies

  • Structural Analysis : Detailed spectroscopic and structural analyses of pyrazole derivatives have been conducted to understand their molecular interactions, crystalline structures, and potential for forming coordination complexes. These studies provide insight into the chemical behavior and versatility of pyrazole compounds in various applications, from synthesis to potential drug design (Yıldırım & Kandemirli, 2005; Kumarasinghe, Hruby, & Nichol, 2009).

Fluorescent Properties

  • Fluorescence Studies : The synthesis and characterization of pyrazoline derivatives from pyrazole compounds have been explored for their fluorescent properties. These studies indicate potential applications in developing fluorescent markers and sensors, highlighting the functional versatility of pyrazole derivatives in scientific research (Hasan, Abbas, & Akhtar, 2011).

Future Directions

The future directions of research would depend on the specific properties and potential applications of this compound. For instance, if it shows promising biological activity, it could be further studied for potential medicinal uses .

Biochemical Analysis

Biochemical Properties

1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as succinate dehydrogenase, which is involved in the citric acid cycle and the electron transport chain . The interaction with succinate dehydrogenase suggests that this compound may influence cellular respiration and energy production. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular responses. For instance, the compound’s interaction with succinate dehydrogenase can impact the production of reactive oxygen species (ROS) and the regulation of oxidative stress . These effects can influence cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and affecting the citric acid cycle . This inhibition can lead to a decrease in ATP production and an increase in ROS levels, which can further influence cellular processes. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound can result in changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and function, while higher doses can lead to toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to energy production and oxidative stress. The compound interacts with enzymes such as succinate dehydrogenase, influencing the citric acid cycle and the electron transport chain These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported across cellular membranes by specific transporters and binding proteins, which influence its localization and accumulation . The distribution of the compound within different cellular compartments can affect its activity and function, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is primarily localized in the mitochondria, where it interacts with enzymes involved in energy production and oxidative stress regulation This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles

Properties

IUPAC Name

1-(2-carboxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-7-11(13(18)19)8(2)15(14-7)10-6-4-3-5-9(10)12(16)17/h3-6H,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIIUGCRGPDDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2C(=O)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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